

The Quinazolinone Scaffold: A Technical Guide to Bioactive Design & Synthesis

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Compound of Interest

Compound Name: *2-Piperazin-1-ylmethyl-3H-quinazolin-4-one*

CAS No.: 725690-23-3

Cat. No.: B1418115

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Executive Summary

The quinazolin-4(3H)-one nucleus is a "privileged structure" in medicinal chemistry—a molecular framework capable of providing useful ligands for more than one receptor or enzyme target by judicious structural modifications. Unlike its fully unsaturated cousin (the quinazoline, seen in drugs like Gefitinib), the quinazolinone features a carbonyl group at position 4, imparting distinct hydrogen-bonding capabilities and metabolic stability profiles.

This guide analyzes the bioactive versatility of quinazolinones, focusing on their emerging role as EGFR inhibitors in oncology and DHFR inhibitors in antimicrobial therapies. It provides a validated green synthesis protocol and maps the critical Structure-Activity Relationships (SAR) necessary for rational drug design.

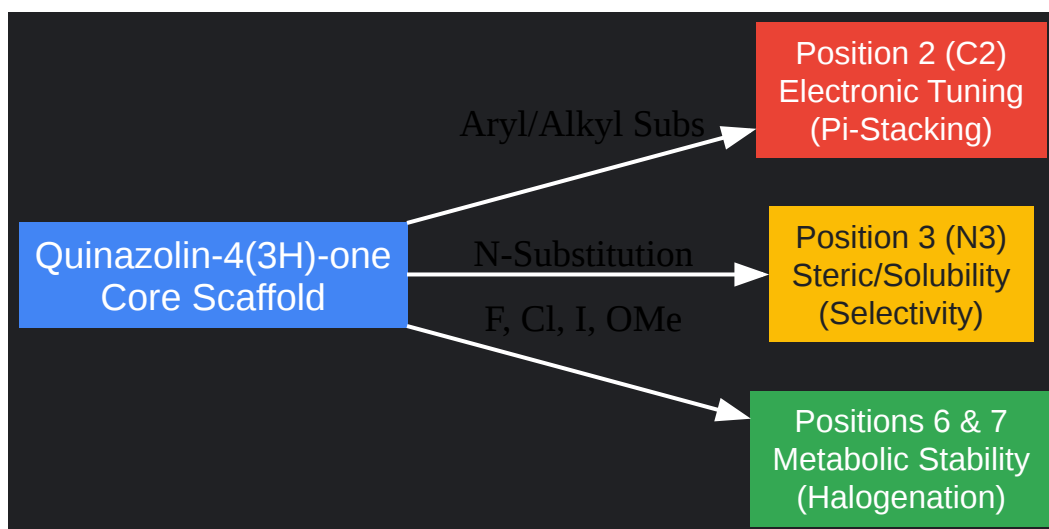
Part 1: Structural Architecture & SAR

The core pharmacophore is the quinazolin-4(3H)-one. Its biological efficacy is dictated by substitutions at three critical vectors: Position 2, Position 3 (the lactam nitrogen), and the fused benzene ring (Positions 6/7).

Critical SAR Nodes

- Position 2: The "Electronic Gate." Substituents here (e.g., aryl, alkyl) dictate the electronic environment of the pyrimidine ring and often facilitate pi-stacking interactions with target proteins.
- Position 3: The "Solubility Handle." Substitution on the nitrogen atom controls lipophilicity (LogP) and steric fit. Bulky groups here can induce selectivity by clashing with non-target active sites.
- Position 6/7: The "Pharmacokinetic Modulators." Halogenation (Cl, F, I) at these positions frequently enhances metabolic stability and membrane permeability.

Visualization: Quinazolinone SAR Map



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Figure 1: Strategic substitution vectors on the quinazolinone core for optimizing bioactivity.

Part 2: Oncology – The EGFR Frontier

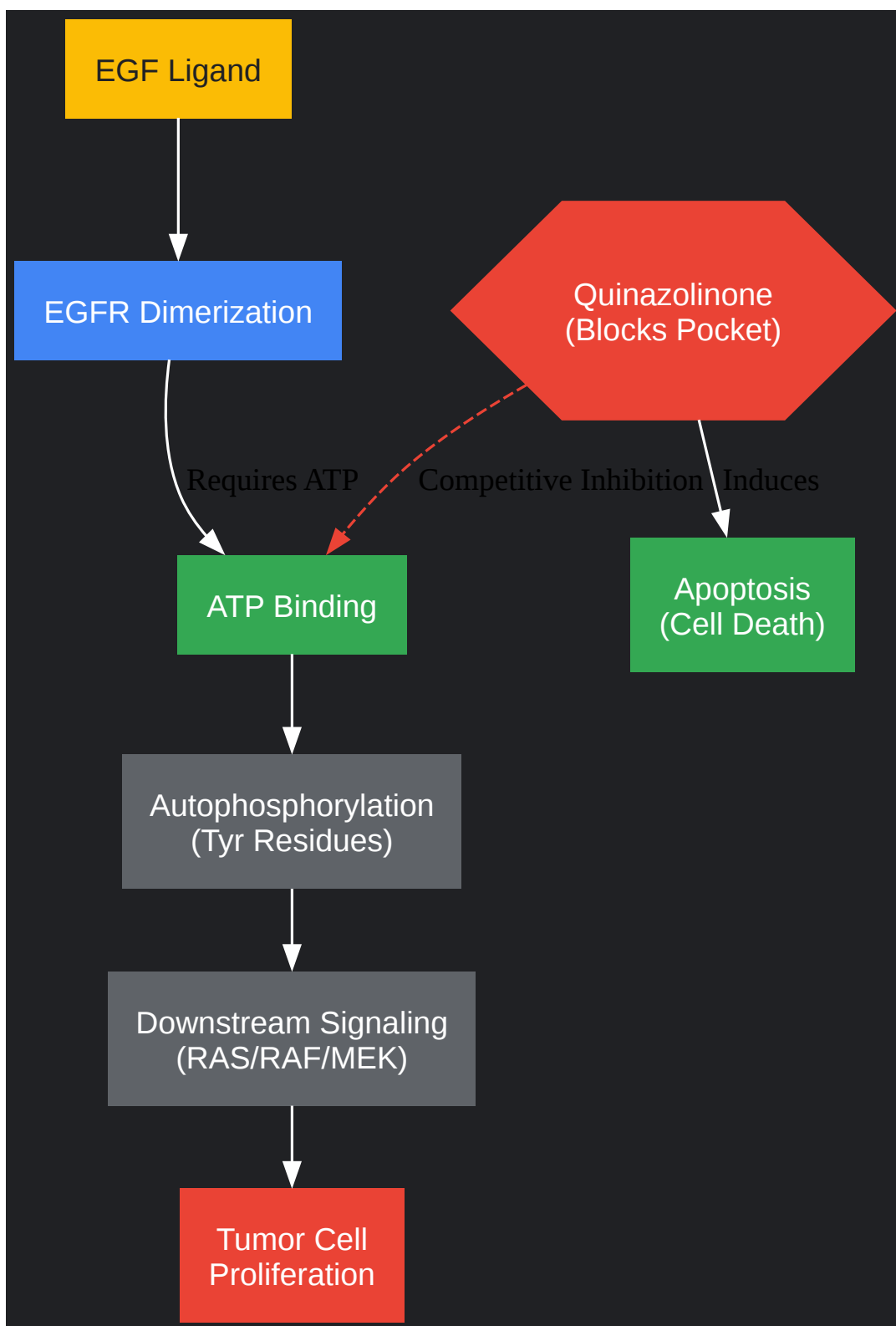
While quinazolines (e.g., Erlotinib) are established EGFR inhibitors, recent literature highlights 3-methylquinazolinone derivatives as potent inhibitors of wild-type EGFR tyrosine kinase (EGFR_wt-TK).[1]

Mechanism of Action

Quinazolinones function as ATP-competitive inhibitors. They dock into the ATP-binding pocket of the EGFR kinase domain.

- **Binding Mode:** The carbonyl oxygen at C4 and the nitrogen at N1 often act as hydrogen bond acceptors/donors, interacting with residues such as Met769 and Thr790 in the hinge region.
- **Potency Driver:** Recent studies identify that a 3-fluoro-N-substituted benzamide moiety at Position 2 significantly enhances antiproliferative activity against MCF-7 and A549 tumor lines.

Visualization: EGFR Inhibition Pathway



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Figure 2: Quinazolinones intercept the EGFR cascade by competitively blocking ATP binding, preventing autophosphorylation.

Comparative Potency Data

The following table summarizes the IC50 values of a lead quinazolinone derivative (Compound 4d) compared to the standard Gefitinib.

Compound	Target	IC50 (μM)	Mechanism Note
Quinazolinone 4d	EGFRwt-TK	0.053	Forms H-bonds with Lys692 & Lys704 (Inactive State)
Gefitinib	EGFRwt-TK	0.047	Standard Reference (Quinazoline class)
Quinazolinone 4d	MCF-7 Cells	0.87	Induces G2/M phase arrest
Gefitinib	MCF-7 Cells	6.42	Lower potency in this specific cell line

Data Source: Synthesis and preliminary SAR of 3-methylquinazolinone derivatives (2021).[1]

Part 3: Antimicrobial – DHFR Inhibition

Quinazolinones act as non-classical antifolates. They inhibit Dihydrofolate Reductase (DHFR), an enzyme critical for the synthesis of thymidylate and purines in bacteria.[2]

The Mechanism

Unlike sulfonamides (which inhibit folate synthesis), quinazolinones inhibit folate reduction.

- Target: DHFR enzyme (PDB ID: 2W9S for bacterial strains).[2]
- Interaction: The scaffold mimics the pteridine ring of folic acid. Hydrophobic interactions at the active site prevent the conversion of dihydrofolate to tetrahydrofolate.

- Result: DNA synthesis halts, leading to bacterial cell death.

Key Insight: Substitutions at Position 2 with benzylidene or ethylidene moieties have been shown to increase DHFR affinity significantly, achieving MIC values as low as 0.1 µg/mL against *S. aureus*.

Part 4: Validated Green Synthesis Protocol

Method: Iodine-Catalyzed Oxidative Cyclization in Ionic Liquid. Rationale: Traditional Niementowski synthesis requires high temperatures and strong acids. This modern protocol uses [BMIm]BF₄ (Ionic Liquid) and molecular Iodine (I₂) as a catalyst, offering high yields and recyclability.[3]

Workflow Diagram



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Figure 3: Iodine-catalyzed oxidative synthesis pathway for quinazolinone derivatives.

Step-by-Step Protocol

- Preparation: In a 50 mL round-bottom flask, dissolve 2-aminobenzamide (1.0 mmol) and the corresponding aldehyde (1.0 mmol) in [BMIm]BF₄ (2 mL).
- Catalysis: Add molecular Iodine (I₂) (10 mol%, 25 mg).
- Reaction: Stir the mixture at 80°C.
 - Self-Validation Checkpoint: Monitor progress via TLC (Ethyl Acetate:Hexane 3:7). The reaction is complete when the amine spot (lower R_f) disappears. Typical time: 2–4 hours.
- Quenching: Cool the reaction mixture to room temperature. Pour into crushed ice (20 g) containing a small amount of sodium thiosulfate (to quench unreacted iodine).

- Isolation: The solid product will precipitate. Filter the precipitate and wash with cold water.
- Purification: Recrystallize from Ethanol (95%).
 - Purity Check: Measure melting point and compare with literature values.

Part 5: Marketed & Clinical Landscape

The versatility of the scaffold is evidenced by approved drugs across diverse therapeutic areas.

[4]

Drug Name	Indication	Mechanism	Status
Raltitrexed	Colorectal Cancer	Antifolate (Thymidylate Synthase)	Marketed
Methaqualone	Sedative (Historical)	GABA-A Receptor Modulator	Withdrawn (Abuse potential)
Afloqualone	Muscle Relaxant	GABAergic modulation	Marketed (Japan)
Fenquizone	Hypertension	Diuretic (Thiazide-like)	Marketed
Idelalisib	CLL / Lymphoma	PI3K δ Inhibitor	Marketed (Contains Quinazolinone-like fused core)

References

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